N-Methylcolchicine

Description

The exact mass of the compound Colchicine, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methylcolchicine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylcolchicine including the price, delivery time, and more detailed information at info@benchchem.com.

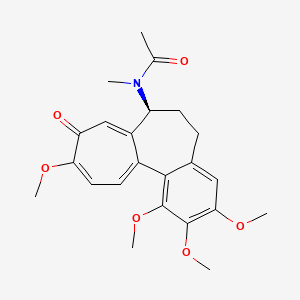

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZFWPXTSZCLDJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223606 | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-40-5 | |

| Record name | N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICINE, N-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Methylcolchicine

This guide provides a comprehensive technical overview of the mechanism of action of N-methylcolchicine, a derivative of colchicine, for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: The Colchicine Family and Microtubule Dynamics

N-methylcolchicine belongs to the colchicinoid family of compounds, which are renowned for their potent antimitotic activity.[1] The parent compound, colchicine, is an alkaloid extracted from the autumn crocus (Colchicum autumnale) and has been used for centuries in medicine.[2] The primary therapeutic and cytotoxic effects of these compounds stem from their ability to disrupt the polymerization of microtubules, essential components of the eukaryotic cytoskeleton.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][4] By interfering with microtubule dynamics, N-methylcolchicine and its analogs can arrest the cell cycle and induce apoptosis, making them valuable tools in cancer research and potential therapeutic agents.[1][5]

Molecular Mechanism: The N-Methylcolchicine-Tubulin Interaction

The cornerstone of N-methylcolchicine's mechanism of action is its direct binding to the tubulin heterodimer.[6] This interaction prevents the incorporation of tubulin into growing microtubules, effectively capping the polymerizing end and promoting depolymerization.

N-methylcolchicine, like colchicine, binds to a specific site on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers.[6][7] This binding induces a conformational change in the tubulin dimer, which hinders its ability to polymerize.[8] The formation of a tubulin-N-methylcolchicine complex effectively sequesters tubulin from the pool available for microtubule assembly.[9] While specific binding affinities for N-methylcolchicine are not as extensively documented as for colchicine, the high structural similarity suggests a comparable high-affinity interaction.

The binding of N-methylcolchicine to tubulin has a profound effect on the dynamic instability of microtubules. This process, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is essential for proper microtubule function. N-methylcolchicine disrupts this equilibrium in two primary ways:

-

Inhibition of Polymerization: The tubulin-N-methylcolchicine complex can bind to the growing ends of microtubules.[10] This "capping" action physically obstructs the addition of new tubulin dimers, thereby halting microtubule elongation.[4]

-

Promotion of Depolymerization: By preventing polymerization and favoring a conformational state that is incompatible with the microtubule lattice, N-methylcolchicine shifts the dynamic equilibrium towards depolymerization.[11] This leads to a net loss of microtubule polymers within the cell.

The following diagram illustrates the interaction of N-methylcolchicine with the tubulin heterodimer and its effect on microtubule polymerization.

Caption: Interaction of N-Methylcolchicine with Tubulin.

Cellular Consequences of Microtubule Disruption

The depolymerization of microtubules by N-methylcolchicine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

The most prominent consequence of microtubule disruption is the arrest of the cell cycle in the G2/M phase.[5] Microtubules form the mitotic spindle, a critical structure responsible for the segregation of chromosomes during mitosis. The failure to form a functional mitotic spindle due to N-methylcolchicine treatment activates the spindle assembly checkpoint, a surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the spindle.[1] Prolonged activation of this checkpoint ultimately leads to apoptotic cell death.

N-methylcolchicine-induced apoptosis is a complex process involving multiple signaling pathways. The sustained mitotic arrest is a key trigger, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by:

-

Activation of Caspases: A family of proteases that execute the apoptotic program.[5]

-

Modulation of Bcl-2 Family Proteins: Disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Downregulation of Inhibitors of Apoptosis Proteins (IAPs): Leading to the release of apoptotic inhibition.

The overall signaling pathway from microtubule disruption to apoptosis is depicted below.

Caption: Cellular Pathway of N-Methylcolchicine Action.

Similar to colchicine, N-methylcolchicine exhibits anti-inflammatory properties that are also linked to microtubule disruption.[12] Microtubules are essential for the motility and function of immune cells such as neutrophils. By inhibiting microtubule-dependent processes like chemotaxis, phagocytosis, and the release of inflammatory mediators, N-methylcolchicine can dampen the inflammatory response.[2][3][13] This includes the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[3][13]

Comparative Analysis: N-Methylcolchicine vs. Colchicine

While N-methylcolchicine shares a core mechanism of action with colchicine, there can be subtle differences in their pharmacological profiles.

| Feature | N-Methylcolchicine | Colchicine |

| Primary Target | β-tubulin | β-tubulin |

| Core Mechanism | Inhibition of microtubule polymerization | Inhibition of microtubule polymerization |

| Cellular Effects | Mitotic arrest, apoptosis, anti-inflammatory | Mitotic arrest, apoptosis, anti-inflammatory |

| Drug Resistance | May be a substrate for P-glycoprotein | Known substrate for P-glycoprotein, leading to multidrug resistance[7] |

It is important to note that resistance to colchicine can arise from mutations in the β-tubulin gene or through the overexpression of drug efflux pumps like P-glycoprotein (ABCB1).[7][11] Cells resistant to colchicine are often cross-resistant to other microtubule-targeting agents.[14] Similar resistance mechanisms are anticipated for N-methylcolchicine.

Experimental Methodologies for Studying N-Methylcolchicine's Mechanism

A variety of in vitro and cell-based assays are employed to investigate the mechanism of action of N-methylcolchicine.

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), N-methylcolchicine.

-

Procedure:

-

Tubulin is incubated on ice with GTP and varying concentrations of N-methylcolchicine.

-

Polymerization is initiated by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

-

Expected Outcome: N-methylcolchicine will inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.

This cell-based assay visualizes the effects of N-methylcolchicine on the microtubule network within cells.

Protocol:

-

Cell Culture: Plate cells on coverslips and allow them to adhere.

-

Treatment: Treat cells with N-methylcolchicine at various concentrations and for different durations.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Expected Outcome: Untreated cells will show a well-defined filamentous microtubule network. N-methylcolchicine-treated cells will exhibit a diffuse, depolymerized tubulin staining and condensed, fragmented nuclei indicative of apoptosis.

This assay quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Treat cells with N-methylcolchicine.

-

Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), after treating with RNase to remove RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Expected Outcome: N-methylcolchicine treatment will cause an accumulation of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.

The following diagram outlines a typical experimental workflow for assessing the effects of N-methylcolchicine.

Sources

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. echemi.com [echemi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism | PLOS One [journals.plos.org]

- 12. Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colchicine resistance in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylcolchicine (Demecolcine): A Technical Guide to its Discovery and Synthesis

Abstract: N-Methylcolchicine, known scientifically as Demecolcine, is a pivotal alkaloid derived from the autumn crocus, Colchicum autumnale. Structurally similar to its renowned precursor, colchicine, it exhibits a more favorable therapeutic index, characterized by reduced toxicity.[1] This guide offers a comprehensive exploration for researchers and drug development professionals into the discovery, intricate biosynthetic pathway, and chemical synthesis of N-Methylcolchicine. We will delve into its fundamental mechanism of action as a potent microtubule inhibitor and provide detailed, field-proven protocols for its semi-synthesis from colchicine, grounded in established chemical principles.

Part 1: Discovery and Biological Context

Natural Occurrence and Initial Discovery

N-Methylcolchicine ((-)-demecolcine) is a naturally occurring alkaloid isolated from the corms and seeds of the autumn crocus, Colchicum autumnale, and other members of the Colchicaceae family.[2] Its discovery was part of the broader effort to identify and characterize the bioactive constituents of these plants, which have been used in traditional medicine for centuries to treat inflammatory conditions like gout.[3] N-Methylcolchicine is structurally distinguished from colchicine by the substitution of an N-methyl group for the N-acetyl moiety on the B-ring, a modification that significantly reduces its toxicity while retaining potent antimitotic activity.[1][2]

The Biosynthetic Blueprint

The intricate tricyclic core of colchicinoid alkaloids is a marvel of natural product biosynthesis. Extensive research, including isotope-labeling studies, has revealed a complex pathway originating from two simple amino acid precursors: L-phenylalanine and L-tyrosine.[4][5]

Recent breakthroughs have successfully identified and reconstituted a near-complete biosynthetic pathway in Gloriosa superba, leading to the formation of N-formyldemecolcine, a direct precursor to colchicine and structurally related to N-Methylcolchicine.[4][6] The pathway involves a cascade of enzymatic reactions, including hydroxylations, methylations, and a remarkable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme to form the signature seven-membered tropolone C-ring.[6]

The biosynthesis provides the foundational logic for the molecule's structure and highlights nature's elegant solution to constructing this complex scaffold.

Caption: Simplified biosynthetic pathway of N-Methylcolchicine.

Mechanism of Action: Tubulin Destabilization

The biological activity of N-Methylcolchicine, like all colchicinoids, is rooted in its interaction with tubulin, the monomeric protein subunit of microtubules.[2] Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.

N-Methylcolchicine exerts its potent antimitotic effects through the following mechanism:

-

Binding: It binds with high affinity to the colchicine-binding site on β-tubulin.[3] This binding site is located at the interface between α- and β-tubulin subunits.

-

Conformational Change: The binding of N-Methylcolchicine to tubulin induces a conformational change in the protein, resulting in a curved heterodimer that cannot properly polymerize.[3]

-

Inhibition of Polymerization: The tubulin-demecolcine complex then incorporates into the growing plus-ends of microtubules, effectively "capping" them and preventing further addition of tubulin subunits.[1]

-

Promotion of Depolymerization: At higher concentrations, it promotes the disassembly of existing microtubules.[1]

This disruption of microtubule dynamics leads to the arrest of the cell cycle in metaphase, as the mitotic spindle cannot form correctly, ultimately triggering apoptosis (programmed cell death).[1] This antimitotic property is the basis for its use in cancer chemotherapy and as a cell-synchronizing agent in cytogenetic studies.[1][2]

Caption: Mechanism of microtubule destabilization by N-Methylcolchicine.

Part 2: Chemical Synthesis of N-Methylcolchicine

While total synthesis of the complex colchicinoid core has been achieved through elegant, multi-step sequences, a more practical and common approach for obtaining N-Methylcolchicine is through the semi-synthesis from its more abundant precursor, colchicine.[7][8] This conversion is a robust two-step process: acidic hydrolysis of the acetamide, followed by methylation of the resulting primary amine.

Semi-Synthesis from Colchicine: A Validated Protocol

This protocol describes the conversion of colchicine to N-deacetyl-N-methylcolchicine (Demecolcine). The causality for this two-step approach is clear: the amide bond of colchicine is stable, requiring strong acidic conditions for hydrolysis to the amine (N-deacetylcolchicine).[7] The resulting amine is then nucleophilic and can be selectively methylated. Reductive amination using formaldehyde is a highly efficient and clean method for monomethylation, preventing over-alkylation.[8]

Step 1: Acidic Hydrolysis (N-Deacetylation)

-

Principle: A strong acid catalyzes the hydrolysis of the amide bond at the C-7 position of colchicine, yielding the primary amine, N-deacetylcolchicine. Methanol is used as the solvent. The reaction is driven by heating.

-

Procedure:

-

Dissolve colchicine (1.0 eq) in a solution of 2 N hydrochloric acid in methanol.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-deacetylcolchicine. This intermediate is often used in the next step without extensive purification.

-

Step 2: N-Methylation (Reductive Amination)

-

Principle: The primary amine (N-deacetylcolchicine) is reacted with formaldehyde to form an intermediate imine (or iminium ion), which is immediately reduced in situ by a mild reducing agent to yield the N-methyl amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice as it is selective for the iminium ion over the aldehyde.[8]

-

Procedure:

-

Dissolve the crude N-deacetylcolchicine (1.0 eq) from Step 1 in methanol.

-

Add aqueous formaldehyde solution (37 wt. %, ~1.1 eq) to the mixture.

-

Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature, monitoring by TLC for the formation of the product.

-

Once the reaction is complete, quench carefully by the slow addition of dilute acetic acid until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Basify the remaining aqueous residue with sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude N-Methylcolchicine by column chromatography on silica gel or by preparative HPLC to yield the final product.

-

Caption: Workflow for the semi-synthesis of N-Methylcolchicine from Colchicine.

Characterization Data

The identity and purity of synthesized N-Methylcolchicine must be confirmed through rigorous analytical methods.

| Property | Data |

| Molecular Formula | C₂₁H₂₅NO₅ |

| Molar Mass | 371.43 g/mol |

| Appearance | Pale yellow crystalline powder |

| IUPAC Name | (S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

| Key Analytical Methods | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC (for purity) |

Part 3: Applications & Toxicological Profile

Key Applications

N-Methylcolchicine's potent antimitotic activity makes it a valuable tool in both clinical and research settings.

-

Antineoplastic Agent: It is used in chemotherapy, particularly for chronic myeloid leukemia, although its application is limited by its toxicity.[2]

-

Cell Biology Research: It is widely used as a tool to synchronize cell populations in the metaphase of mitosis.[1] This is crucial for chromosome analysis (karyotyping) and for studying cell cycle-dependent processes.

-

Biotechnology: In animal cloning, demecolcine is used to assist in the enucleation of oocytes by disrupting the microtubule spindle that holds the nucleus in place.[1]

Comparative Profile: N-Methylcolchicine vs. Colchicine

While both molecules target tubulin, the structural change at the C-7 amino group leads to important differences in their biological profiles.

| Feature | Colchicine | N-Methylcolchicine (Demecolcine) | Rationale for Difference |

| Primary Use | Anti-inflammatory (gout, FMF)[3] | Antineoplastic, Cell synchronization[1][2] | The N-methyl group alters the molecule's pharmacokinetics and binding affinity, favoring antimitotic applications. |

| Toxicity | High; narrow therapeutic index[3] | Lower than colchicine[1] | The N-acetyl group in colchicine is believed to contribute to some of its toxic metabolic pathways. |

| Potency | Potent tubulin inhibitor | Potent tubulin inhibitor | Both molecules retain the core pharmacophore required for high-affinity binding to the colchicine site. |

| Cell Cycle Arrest | Yes | Yes | The fundamental mechanism of action is conserved. |

Toxicological Summary

Despite being less toxic than colchicine, N-Methylcolchicine is a highly potent cytotoxic agent and must be handled with extreme care. Its toxicity is a direct extension of its mechanism of action—the disruption of microtubules in rapidly dividing cells.[3]

-

Primary Target Organs: Tissues with high cell turnover are most affected, including bone marrow (leading to myelosuppression), and the gastrointestinal tract.[2]

-

Acute Toxicity: Ingestion is fatal at low doses (H300 classification).[2] Symptoms of poisoning progress from gastrointestinal distress to multi-organ failure.[9]

-

Handling Precautions: Must be handled in a controlled laboratory environment using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection to avoid inhalation of the powder.

Conclusion

N-Methylcolchicine (Demecolcine) stands as a testament to the power of natural product chemistry. From its discovery as a less toxic analogue of colchicine to the elucidation of its elegant biosynthetic pathway, it continues to be a molecule of significant interest. Its chemical synthesis, particularly via a straightforward semi-synthetic route from colchicine, makes it accessible for research and clinical applications. By potently inhibiting microtubule dynamics, N-Methylcolchicine provides an indispensable tool for cell biology and holds a niche, albeit important, place in the landscape of chemotherapy. Future work may focus on developing novel derivatives or advanced drug delivery systems to further improve its therapeutic index and expand its clinical utility.

References

-

Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. - ResearchGate. Available from: [Link]

-

Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148–153. Available from: [Link]

-

Li, G., Zhang, J., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8(7), 5146–5153. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link].

-

O'Boyle, C. A., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(9), 219. Available from: [Link]

-

Wikipedia contributors. (2023). Demecolcine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341–350. Available from: [Link]

-

Li, G., Zhang, J., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8, 5146-5153. Available from: [Link]

-

Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148-153. Available from: [Link]

-

Chang, C. P., et al. (1975). Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat. The Journal of Pharmacology and Experimental Therapeutics, 195(3), 551-558. Available from: [Link]

-

Nicolas, G., & Graebner, O. (2010). Total Syntheses of Colchicine in Comparison: A Journey Through 50 Years of Synthetic Organic Chemistry. Angewandte Chemie International Edition, 49(14), 2454-2480. Available from: [Link]

-

Liu, Z., & Tuszynski, J. A. (2025). Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. Drug Discovery Today, 104312. Available from: [Link]

-

Puzzling Out the Colchicine Biosynthetic Pathway. (2020). Trends in Plant Science, 25(11), 1061-1063. Available from: [Link]

-

Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacologica Sinica, 38(6), 743-754. Available from: [Link]

-

Gottschling, S., et al. (2022). Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. Journal of Forensic Sciences, 67(4), 1673-1679. Available from: [Link]

- Production of colchicine or demecolcine by tissue culture of colchicum. (1988). Google Patents. JPS63258589A.

Sources

- 1. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 2. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Technical Guide to N-Methylcolchicine: Function, Application, and Protocol

Abstract: This guide provides an in-depth technical overview of N-Methylcolchicine, a pivotal microtubule-targeting agent. We will dissect its core mechanism of action, contrasting it with its parent compound, colchicine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical knowledge but also practical, field-proven insights. We will explore the downstream cellular consequences of microtubule disruption, detail key research applications, and provide validated experimental protocols. The aim is to equip the reader with the necessary expertise to effectively utilize N-Methylcolchicine as a precise tool in cellular and molecular research.

Introduction: The Colchicine Family and Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a crucial part of the eukaryotic cytoskeleton.[1] Their constant state of flux, known as dynamic instability, is fundamental to a host of cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1] Consequently, the tubulin-microtubule system has become a primary target for anticancer therapeutics.[2][3]

Microtubule Targeting Agents (MTAs) are broadly classified based on their binding site on the tubulin dimer—the three major sites being the taxane, vinca alkaloid, and colchicine binding sites.[1][4] Agents binding to the colchicine site are potent microtubule destabilizers.[1][5]

1.1 The Colchicine Binding Site (CBS): A Hub for Mitotic Inhibition

Colchicine, a natural alkaloid derived from the autumn crocus (Colchicum autumnale), is the archetypal ligand for the CBS.[1][5] It binds with high affinity to soluble αβ-tubulin dimers at the interface between the two subunits.[5][6] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule lattice.[5] The incorporation of a tubulin-colchicine complex at the growing end of a microtubule effectively "poisons" it, preventing further subunit addition and promoting depolymerization.[5][7] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in mitosis and ultimately triggering apoptosis (programmed cell death).[8][9]

1.2 N-Methylcolchicine (Colcemid): A Refined Tool for Research

While highly effective, the clinical use of colchicine as an anticancer agent has been hampered by its significant systemic toxicity.[1] This has led to the development of numerous derivatives, including N-Methylcolchicine, also known as Colcemid or N-desacetyl-N-methylcolchicine.

N-Methylcolchicine shares the same fundamental mechanism of action as its parent compound.[10] However, key kinetic differences make it a more versatile and often preferred tool in a research setting. Notably, Colcemid binds to tubulin more rapidly and its action is more readily reversible upon washout compared to colchicine.[11] The colchicine-tubulin complex is remarkably stable, whereas the Colcemid-tubulin complex dissociates more easily.[11] This reversibility is a significant experimental advantage, allowing for the synchronization of cell populations at mitosis. Cells can be arrested with Colcemid, and then the drug can be washed out, allowing the entire population to proceed through mitosis in a synchronized wave, which is invaluable for cell cycle studies.

Core Mechanism of Action: Precise Disruption of Microtubule Polymerization

The primary function of N-Methylcolchicine is the inhibition of microtubule polymerization by binding to tubulin heterodimers.

2.1 High-Affinity Binding to Soluble Tubulin: N-Methylcolchicine binds to the colchicine binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[5] This interaction prevents the tubulin dimer from adopting the straight conformation necessary for its incorporation into a growing microtubule.[5]

2.2 Substoichiometric Poisoning: A key feature of colchicine-site inhibitors is their ability to exert potent effects at substoichiometric concentrations. The incorporation of just a few N-Methylcolchicine-tubulin complexes at the plus-end of a microtubule is sufficient to cap it, blocking further polymerization and destabilizing the entire structure.[7] This leads to a net depolymerization of the microtubule network.

Caption: Workflow for an in vitro microtubule polymerization assay.

5.2 Protocol: Analysis of Mitotic Arrest via Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Rationale: This is the standard method to confirm the G2/M arrest induced by microtubule-targeting agents. It provides quantitative data on the efficacy of the compound in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

-

Treat cells with N-Methylcolchicine at various concentrations (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 16-24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells (mitotic cells often detach) and collect by centrifugation (300 x g, 5 min).

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be measured by the fluorescence intensity of the dye.

-

-

Data Interpretation:

-

The resulting histogram will show distinct peaks. The first peak (2N DNA content) represents cells in G1. The second, taller peak (4N DNA content) represents cells in G2 and M phases. Cells between the peaks are in S phase.

-

Treatment with N-Methylcolchicine will cause a significant, dose-dependent increase in the height of the G2/M peak, with a corresponding decrease in the G1 peak.

-

N-Methylcolchicine is more than just a derivative of colchicine; it is a refined and indispensable tool for the modern cell biologist. Its potent, specific, and reversible inhibition of microtubule polymerization allows for precise manipulation of the cytoskeleton and cell cycle. Understanding its core mechanism and the downstream cellular consequences is paramount for designing robust experiments. While its clinical application is limited, its value in basic research—from dissecting the intricacies of mitosis to understanding the mechanics of neuronal transport—remains undiminished. Future research will likely continue to leverage N-Methylcolchicine to uncover novel roles of the microtubule cytoskeleton in health and disease, solidifying its place in the scientist's toolkit.

References

-

In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles. (2022-07-08). MDPI. [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

-

Structure of colchicoside, 3-O-demethylcolchicine, and colchicine. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PMC - PubMed Central. [Link]

-

Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat. PubMed. [Link]

-

Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. PMC - NIH. [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

-

Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. NIH. [Link]

-

Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]

-

B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. PMC - PubMed Central. [Link]

-

The effect of colchicine on the transport of axonal protein in the chicken. PubMed Central. [Link]

-

Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. NIH. [Link]

-

Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. PMC - NIH. [Link]

-

(PDF) B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner. ResearchGate. [Link]

-

Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. PMC - PubMed Central. [Link]

-

Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central. [Link]

-

Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells.... ResearchGate. [Link]

-

The effect of colchicine on the axonal transport of protein in the optic nerve and tract of the rabbit. PubMed. [Link]

-

Inhibition of Fast Axonal Transport and Microtubule Polymerization in Vitro by Colchicine and Colchiceine. PubMed. [Link]

-

Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its.... ResearchGate. [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]

-

Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers. [Link]

-

What is the mechanism of Colchicine?. Patsnap Synapse. [Link]

-

Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. JournalAgent. [Link]

-

Microtubule-Targeting Drugs: More than Antimitotics. Journal of Natural Products. [Link]

-

Colchicine Activates Actin Polymerization by Microtubule Depolymerization. ResearchGate. [Link]

-

Mechanism of action of colchicine in the treatment of gout. PubMed. [Link]

-

Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. PubMed. [Link]

-

Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. PubMed. [Link]

-

Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Dove Medical Press. [Link]

-

Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. PMC - PubMed Central. [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. Protocol Preview. [Link]

-

Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. PubMed. [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

-

Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ResearchGate. [Link]

-

Axonal Transport and Neurodegeneration: How Marine Drugs Can Be Used for the Development of Therapeutics. MDPI. [Link]

-

Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor. Semantic Scholar. [Link]

-

Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS. [Link]

-

Inhibition of the rapid movement of optically detectable axonal particles colchicine and vinblastine. PubMed. [Link]

Sources

- 1. In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles [mdpi.com]

- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]

- 3. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Mechanism of action of colchicine. I. Effect of colchicine and its analogs on the reversed passive Arthus reaction and the carrageenan-induced hindpaw edema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.journalagent.com [pdf.journalagent.com]

An In-depth Technical Guide to the N-Methylcolchicine Tubulin Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the binding interaction between N-methylcolchicine (MTC) and tubulin, a critical process for understanding microtubule dynamics and developing novel antimitotic agents. We will explore the precise molecular architecture of the binding site, the mechanism by which MTC disrupts microtubule polymerization, and the key experimental methodologies used to characterize this interaction. By synthesizing structural data, kinetic parameters, and field-proven protocols, this document serves as a comprehensive resource for professionals engaged in cytoskeletal research and anticancer drug discovery.

Introduction: The Central Role of the Tubulin Cytoskeleton

Microtubules are dynamic polymers of αβ-tubulin heterodimers that form a fundamental part of the eukaryotic cytoskeleton.[1][2] Their ability to rapidly assemble and disassemble—a property known as dynamic instability—is crucial for a host of cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis makes tubulin a prime target for anticancer therapeutics.

One of the most extensively studied drug-binding sites on tubulin is the colchicine binding site (CBS).[1][3] Located at the interface between the α- and β-tubulin subunits, this pocket is the target for a diverse class of small molecules that inhibit microtubule formation, leading to mitotic arrest and apoptosis.[1][2][3] N-methylcolchicine (MTC), a derivative of the classic antimitotic agent colchicine, serves as a vital chemical probe for elucidating the nuanced interactions within this site. Understanding its binding mechanism provides a blueprint for the rational design of next-generation tubulin inhibitors.

Molecular Architecture of the MTC-Tubulin Interface

The colchicine binding site is a deep, hydrophobic pocket predominantly located on the β-tubulin subunit, at the interface with the α-subunit.[1][2][4] X-ray crystallography has been instrumental in revealing the atomic details of this interaction.[4] The binding of colchicine and its analogs, like MTC, is primarily driven by hydrophobic interactions, supplemented by key hydrogen bonds.

Key Interacting Residues:

-

β-Tubulin: The trimethoxyphenyl (A-ring) of colchicinoids burrows deep into a hydrophobic pocket formed by residues such as Cysβ241, Leuβ242, Leuβ255, Alaβ316, and Valβ318.[5] Specifically, Cysβ241 is a critical residue often found in close proximity to the trimethoxyphenyl group.[1][3] The pocket is largely confined by helix H7, loop T7, and helix H8 of β-tubulin.[1][3]

-

α-Tubulin: While the core binding occurs on the β-subunit, the C-ring (tropolone ring) of colchicine and the corresponding moiety of its analogs make contact with residues on the α-subunit, such as Thrα179 and Valα181 in the T5 loop.[1][6]

The N-methyl group of MTC, replacing the acetyl group of colchicine, subtly alters the steric and electronic profile of the ligand. This modification influences the precise orientation within the binding pocket and can affect binding kinetics and affinity. The interaction prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[3][4]

Mechanism of Action: Disruption of Microtubule Polymerization

The binding of MTC to the colchicine site is not a passive event; it actively triggers a cascade that culminates in the destabilization of the entire microtubule network.

-

Binding and Conformational Change: MTC binds to soluble, unpolymerized αβ-tubulin dimers. This binding event induces a subtle but critical conformational change in the tubulin dimer, causing it to adopt a curved structure.[2][3]

-

Inhibition of Polymerization: For a tubulin dimer to be incorporated into a growing microtubule, it must adopt a "straight" or linear conformation to fit into the lattice. The MTC-induced curvature prevents this straightening, sterically hindering the dimer from making the necessary longitudinal and lateral contacts with other dimers.[1][2][4]

-

Substoichiometric Poisoning: The potent antimitotic effect of colchicine site inhibitors (CSIs) occurs at substoichiometric concentrations. An MTC-tubulin complex can bind to the growing "plus" end of a microtubule. Once incorporated, this "poisoned" subunit disrupts the lattice structure and prevents further addition of healthy tubulin dimers, effectively capping the microtubule and promoting a switch from growth to shrinkage (catastrophe).[3]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The spindle assembly checkpoint is activated, arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis.[3]

Implications for Drug Discovery and Future Directions

The colchicine binding site remains a highly attractive target for the development of anticancer drugs. CSIs often exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, as they are typically poor substrates for the ABC transporters that cause efflux of other chemotherapeutics like taxanes. [4] Future research and development efforts are focused on:

-

Improving Pharmacokinetics: Many potent CSIs suffer from poor water solubility and unfavorable metabolic profiles. Medicinal chemistry efforts aim to design analogs with improved drug-like properties.

-

Exploring Structural Diversity: Moving beyond traditional colchicinoid scaffolds to identify novel chemical structures that bind to the site can lead to new intellectual property and potentially improved therapeutic windows. [3]* Targeting Specific Isotypes: Different tubulin isotypes are expressed in different tissues. Designing isotype-selective inhibitors could potentially reduce off-target toxicity and enhance efficacy. [5]

Conclusion

The interaction between N-methylcolchicine and the tubulin binding site is a cornerstone of microtubule research. A thorough understanding of the site's molecular architecture, the ligand's mechanism of action, and the quantitative methods used for its characterization are indispensable for scientists in both basic research and therapeutic development. By leveraging this knowledge, the scientific community can continue to probe the intricate dynamics of the cytoskeleton and design more effective and safer antimitotic agents to combat cancer.

References

-

Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (Source: PubMed Central, URL: [Link])

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (Source: PMC, URL: [Link])

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (Source: MDPI, URL: [Link])

-

Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. (Source: PubMed Central, URL: [Link])

-

The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule. (Source: NIH, URL: [Link])

-

Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (Source: ACS Publications, URL: [Link])

-

Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (Source: PMC, URL: [Link])

-

Interactions of colchicine with tubulin. (Source: NIH, URL: [Link])

-

4O2B: Tubulin-Colchicine complex. (Source: RCSB PDB, URL: [Link])

-

Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. (Source: PubMed, URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylcolchicine: A Technical Guide to its Application as a Microtubule Depolymerizing Agent

This guide provides an in-depth technical overview of N-methylcolchicine, a potent microtubule depolymerizing agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of N-methylcolchicine, its comparative kinetics with the parent compound colchicine, and detailed protocols for its application in cellular and molecular biology research.

Introduction: The Colchicine Family and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play pivotal roles in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and essential for their function.

Colchicine, a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule-targeting agent. It exerts its biological effects by binding to tubulin, thereby inhibiting microtubule polymerization and leading to the disassembly of the mitotic spindle, which ultimately results in cell cycle arrest and apoptosis.[1][2] Due to these properties, colchicine and its analogs have been extensively studied for their potential as anticancer agents.

N-methylcolchicine, a derivative of colchicine, belongs to this important class of antimitotic agents. This guide will focus specifically on the properties and applications of N-methylcolchicine as a tool for microtubule research.

Mechanism of Action: A Subtle but Significant Departure from Colchicine

Like its parent compound, N-methylcolchicine targets the colchicine-binding site on the β-tubulin subunit.[3] The binding of N-methylcolchicine to tubulin heterodimers induces a conformational change that prevents their polymerization into microtubules. This sequestration of tubulin subunits shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubules.

The binding of colchicine itself to tubulin is a relatively slow process but forms a stable and poorly reversible complex.[4] This slow binding kinetics can influence the timing of its effects in cellular experiments. In contrast, studies on the closely related analog, N-deacetyl-N-methylcolchicine (also known as colcemid), reveal a significant difference in binding kinetics. Colcemid binds to tubulin much more rapidly than colchicine.[1][4] Furthermore, the colcemid-tubulin complex dissociates more readily, with a half-life of approximately 10 minutes, while the colchicine-tubulin complex is stable for at least an hour.[4] This suggests that the effects of N-methylcolchicine may be more readily reversible upon its removal from the experimental system compared to colchicine.

The consequence of this interaction is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This leads to an arrest of cells in the metaphase stage of the cell cycle.[1]

Figure 1. Mechanism of N-Methylcolchicine-induced microtubule depolymerization.

Comparative Efficacy and Cytotoxicity

While specific IC50 values for N-methylcolchicine are not as widely reported as for colchicine, data from colchicine and its derivatives provide a valuable benchmark for its expected potency. The cytotoxic effects of these compounds are generally observed in the nanomolar range in various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| Colchicine | HeLa | 9.17 ± 0.60 | [5] |

| Colchicine | RPE-1 | 30.00 ± 1.73 | [5] |

| Colchicine Derivative (C-A4) | HeLa | 0.93 ± 0.07 | [5] |

| Colchicine Derivative (C-A4) | RPE-1 | 4.16 ± 1.42 | [5] |

This table presents a selection of reported IC50 values to illustrate the general potency of colchicine-site inhibitors. The exact IC50 for N-methylcolchicine should be determined empirically for the specific cell line and experimental conditions used.

The choice between N-methylcolchicine and colchicine for an experiment may depend on the desired kinetics of the effect. The faster binding and more reversible nature of the N-methylated form (as inferred from colcemid data) can be advantageous for experiments requiring a more rapid onset of microtubule disruption or a quicker recovery of the microtubule network upon washout of the compound.

Experimental Protocols

The following protocols are provided as a guide for the application of N-methylcolchicine in common cell biology assays. It is imperative to optimize concentrations and incubation times for each specific cell line and experimental setup.

Cell Culture Treatment for Microtubule Depolymerization

This protocol describes the general procedure for treating cultured cells with N-methylcolchicine to induce microtubule depolymerization.

Materials:

-

N-methylcolchicine stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solution: Dilute the N-methylcolchicine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range for microtubule disruption is 0.05 - 0.5 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing N-methylcolchicine. For suspension cells, add the concentrated N-methylcolchicine solution directly to the culture flask to achieve the final desired concentration.

-

Incubation: Incubate the cells for the desired period. The time required for significant microtubule depolymerization can vary depending on the cell type and drug concentration. A typical incubation time for mitotic arrest is 2-24 hours.[4]

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as immunofluorescence microscopy, cell cycle analysis, or protein extraction.

Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the microtubule network in cells treated with N-methylcolchicine.

Materials:

-

Cells grown on coverslips

-

N-methylcolchicine

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with N-methylcolchicine as described in Protocol 4.1. Include a vehicle-treated control (e.g., DMSO).

-

Fixation: After treatment, wash the cells twice with PBS and then fix them.

-

For paraformaldehyde fixation, incubate in 4% paraformaldehyde for 15 minutes at room temperature.

-

For methanol fixation, incubate in ice-cold methanol for 5-10 minutes at -20°C.

-

-

Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS and then incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.

-

Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Figure 2. Experimental workflow for immunofluorescence staining of microtubules.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of N-methylcolchicine to induce mitotic arrest, followed by flow cytometric analysis of the cell cycle distribution.

Materials:

-

Cultured cells

-

N-methylcolchicine

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with N-methylcolchicine as described in Protocol 4.1 to induce mitotic arrest. Include a vehicle-treated control.

-

Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a cell scraper or trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

-

Fixation: Wash the cell pellet with PBS and then resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells arrested in mitosis will have a 4N DNA content and will accumulate in the G2/M peak of the cell cycle histogram.

Conclusion

N-methylcolchicine is a valuable tool for studying microtubule dynamics and their role in cellular processes. Its distinct kinetic profile compared to colchicine, characterized by faster binding and greater reversibility, offers experimental advantages in certain contexts. The protocols provided in this guide serve as a foundation for utilizing N-methylcolchicine to investigate microtubule-dependent phenomena, from visualizing the cytoskeleton to analyzing cell cycle progression. As with any potent biological agent, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.

References

-

Biological Industries. (n.d.). Colcemid Solution. Retrieved from [Link]

- Lobert, S., Vankay, J., & Fahy, J. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11228.

- Stengel, F., & Chari, R. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cells, 10(10), 2785.

- Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. (2018). Methods and Protocols, 1(3), 27.

- Rai, A., & Panda, D. (1998). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. FEBS Letters, 434(1-2), 163-166.

- Schiff, P. B., & Horwitz, S. B. (1981). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Proceedings of the National Academy of Sciences, 78(1), 250-254.

- Banerjee, A., & Luduena, R. F. (1992). Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. The Journal of biological chemistry, 267(19), 13335–13339.

- Uetake, Y., & Sluder, G. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Cytoskeleton, 74(11), 427-437.

- Ray, K., Bhattacharyya, B., & Biswas, B. B. (1984). Anion-induced increases in the affinity of colcemid binding to tubulin. European Journal of Biochemistry, 142(3), 577-581.

- A Novel Synthetic Compound Exerts Effective Anti-tumour Activity in vivo via the Inhibition of Tubulin Polymerization in A549Cells. (2019). Scientific Reports, 9(1), 1-13.

- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 5(7), 747-768.

- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine.

- Rieder, C. L., & Palazzo, R. E. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 540.

- Curd, S., & Howard, J. (2020). Ultra-Low Colcemid Doses Induce Microtubule Dysfunction as Revealed by Super-Resolution Microscopy. bioRxiv.

- NGF attenuates rotenone-or colchicine-induced microtubule depolymerization in a MEK-dependent manner. (2005). Journal of Neuroscience, 25(1), 147-158.

- Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. (2017). PLoS ONE, 12(11), e0187578.

- Goldspink, D. A., Matthews, Z. J., Lund, E. K., Wileman, T., & Mogensen, M. M. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Journal of Visualized Experiments, (186), e56662.

- Role of colchicine-induced microtubule depolymerization in hyperalgesia via TRPV4 in rats with chronic compression of the dorsal root ganglion. (2012). Neuroscience Letters, 510(2), 108-112.

- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). STAR Protocols, 4(3), 102498.

- Wang, Y., Zhang, H., & Li, Y. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmaceutica Sinica B, 11(10), 3047-3063.

- Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega, 8(32), 28987-28995.

- In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. (2019). arXiv preprint arXiv:1907.03487.

- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2020). European Journal of Medicinal Chemistry, 199, 112391.

Sources

- 1. cellseco.com [cellseco.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of N-Methylcolchicine

An In-depth Technical Guide to the Chemical Properties of N-Methylcolchicine (Demecolcine)

Abstract: This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for N-Methylcolchicine, also known as Demecolcine or Colcemid. As a potent antimitotic agent, N-Methylcolchicine serves as a critical tool in cell biology research and holds significance in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the molecule's behavior and application.

N-Methylcolchicine (Demecolcine) is a naturally occurring alkaloid isolated from the autumn crocus, Colchicum autumnale, and is structurally a close analog of colchicine.[1] The key structural difference is the replacement of the N-acetyl group on the B-ring with an N-methyl group, a modification that renders it approximately 40 times less toxic to humans than its parent compound while retaining potent biological activity.[1][2]

Its primary utility stems from its function as a microtubule-destabilizing agent.[1] By interfering with the dynamic process of microtubule polymerization, N-Methylcolchicine effectively arrests cells in metaphase, a property that has made it an invaluable tool for cytogenetic studies, including karyotyping, where condensed chromosomes are most clearly visualized.[2][3] Furthermore, its mechanism of action makes it a subject of significant interest in oncology research as a potential antineoplastic agent.[1] This guide will elucidate the core chemical characteristics that underpin its biological function.

Core Chemical and Physical Properties

N-Methylcolchicine is a pale yellow crystalline solid.[1] Its identity is confirmed by its unique chemical structure and molecular formula. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | [1] |

| Common Names | Demecolcine, Colcemid, N-Deacetyl-N-methylcolchicine | [1][2] |

| CAS Number | 477-30-5 | [4][5] |

| Molecular Formula | C₂₁H₂₅NO₅ | [1][2] |

| Molecular Weight | 371.43 g/mol | [4] |

| Melting Point | 184 °C | [3] |

| Appearance | Pale yellow solid / Light yellow crystalline powder | [1][3] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in experimental and therapeutic contexts. N-Methylcolchicine exhibits good solubility in a range of common laboratory solvents. This versatility allows for the preparation of stock solutions suitable for various cell culture and biochemical assays.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 75 mg/mL (approx. 202 mM) | [4] |

| Water | ≥ 74 mg/mL (approx. 199 mM) | [4] |

| Ethanol | ≥ 74 mg/mL (approx. 199 mM) | [4] |

| Chloroform | 10 mg/mL | [3] |

| DPBS Buffer | Commonly supplied at 10 µg/mL for cell culture use | [2] |

Expert Insight: While N-Methylcolchicine has high solubility in DMSO, it is crucial to note that high concentrations of DMSO can be toxic to cells.[6] For cell-based assays, it is standard practice to prepare a high-concentration stock in anhydrous DMSO and then dilute it serially into the aqueous culture medium to a final DMSO concentration that is non-toxic (typically ≤ 0.1%). Given its high aqueous solubility, preparing stocks directly in sterile water or buffered solutions like DPBS is a viable and often preferred alternative.[2][4]

Stability and Storage

Proper handling and storage are paramount to preserving the biological activity of N-Methylcolchicine.

-

Long-Term Storage: The solid powder should be stored at -20°C, protected from light.[5]

-

Stock Solutions: Aqueous stock solutions (e.g., in DPBS) are reported to be stable for up to four weeks when stored at 4°C to 8°C.[2] For maximum longevity, it is advisable to prepare single-use aliquots of stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and damage its biological activity.[2][4]

-

General Handling: The compound is stable enough for shipment at ambient temperature over short periods.[5] However, as a standard precaution for alkaloids, prolonged exposure to light and extreme pH should be avoided to prevent degradation.

Mechanism of Action: The Tubulin Interaction

The biological effects of N-Methylcolchicine are a direct consequence of its interaction with tubulin, the protein subunit of microtubules.

Binding to the Colchicine Site

N-Methylcolchicine binds with high affinity to the colchicine binding site on the β-tubulin subunit.[7] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[7][8] The interaction is rapid, a key distinction from colchicine, which binds more slowly.[2][9]

The binding event is primarily driven by hydrophobic interactions, with the trimethoxyphenyl ring of the molecule inserting into a hydrophobic pocket on β-tubulin.[10] X-ray crystallography studies of various colchicine site inhibitors have identified key residues that form this pocket, including Valβ238, Cysβ241, Leuβ242, Leuβ248, Alaβ250, and Metβ259.[7][10] Additional stability is conferred by hydrogen bonds that can form with residues on both the α- and β-subunits, such as αAsn101, αThr179, and βAsn258.[10]

Destabilization of the Tubulin Dimer and Inhibition of Polymerization

Upon binding, N-Methylcolchicine induces a significant conformational change in the tubulin heterodimer, causing it to adopt a curved structure.[7] This curvature is sterically incompatible with the straight, lattice-like structure of a microtubule. Consequently, the N-Methylcolchicine-tubulin complex cannot properly polymerize onto the growing end of a microtubule.[7]

Furthermore, binding of a colchicine site inhibitor acts as a protein-protein interaction inhibitor, weakening the longitudinal contacts between the α- and β-subunits.[8] Molecular dynamics simulations have shown that colchicine binding can reduce the α/β subunit binding free energy from approximately -41 kcal/mol to -27 kcal/mol.[8] This internal destabilization contributes to the overall disruption of microtubule dynamics. The net effect is the depolymerization of existing microtubules and the potent inhibition of new microtubule formation, leading to cell cycle arrest in metaphase.[1]

Caption: N-Methylcolchicine's mechanism of action on tubulin polymerization.

Experimental Protocols & Methodologies

The following protocols are provided as validated frameworks for the synthesis, analysis, and functional assessment of N-Methylcolchicine.

Illustrative Synthesis: Deacetylation of Colchicine

While N-Methylcolchicine can be isolated directly, it is structurally N-deacetyl-N-methylcolchicine. A common synthetic route to related N-deacetyl compounds involves the acid hydrolysis of the amide bond in a colchicine precursor. The subsequent N-methylation would yield the final product. The deacetylation step is outlined here as an example of the underlying chemical principle.

Causality: This protocol utilizes strong acid (HCl) in a protic solvent (methanol) to catalyze the hydrolysis of the acetamido group of a colchicine analog. The amide bond is susceptible to cleavage under these conditions, yielding a primary amine, which can then be isolated.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a colchicine derivative (e.g., methylthiocolchicine, as an example precursor) in methanol.[11]

-

Acid Addition: Slowly add 2 N hydrochloric acid to the solution while stirring.[11]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-deacetylated compound.

Quality Control: Reversed-Phase HPLC Analysis